

An In-depth Technical Guide to the Chemical Structure and Synthesis of Ampiroxicam

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug for Piroxicam, a well-established anti-inflammatory agent.[1] This design allows for effective therapeutic action while potentially mitigating some of the gastrointestinal side effects associated with the parent drug. This technical guide provides a comprehensive overview of the chemical structure of Ampiroxicam, its synthesis pathway from readily available starting materials, and detailed experimental protocols for key transformations. Quantitative data is presented in structured tables for clarity, and the synthesis pathway is visualized using a DOT script-generated diagram.

Chemical Structure of Ampiroxicam

Ampiroxicam, systematically named ethyl 1-[[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)- $1\lambda^6$,2-benzothiazin-4-yl]oxy]ethyl carbonate, is a complex molecule featuring a benzothiazine core structure.[2] The key structural feature that distinguishes **Ampiroxicam** from its active metabolite, Piroxicam, is the presence of a 1-[(ethoxycarbonyl)oxy]ethyl ether linkage at the 4-hydroxyl position of the benzothiazine ring. This modification renders the molecule inactive until it is metabolized in the body to release Piroxicam.[3]

Chemical Formula: C20H21N3O7S[4]



Molecular Weight: 447.46 g/mol [4]

Canonical SMILES: CCOC(=O)OC(C)OC1=C(N(S(=O) (=O)C2=CC=CC=C21)C)C(=O)NC3=CC=CC=N3[2]

InChi Key: LSNWBKACGXCGAJ-UHFFFAOYSA-N[2]

Image of the Chemical Structure:



Synthesis Pathway

The synthesis of **Ampiroxicam** is a multi-step process that begins with the construction of the core 4-hydroxy-2-methyl-N-2-pyridyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide (Piroxicam) scaffold, followed by the strategic addition of the prodrug moiety. The overall synthesis can be conceptually divided into two main stages: the synthesis of Piroxicam and the subsequent conversion to **Ampiroxicam**.

Stage 1: Synthesis of Piroxicam

The synthesis of Piroxicam typically starts from saccharin, a readily available and inexpensive starting material. The key steps involve the formation of a benzothiazine ring system, followed by functionalization to introduce the necessary carboxamide and pyridyl groups.

Stage 2: Synthesis of Ampiroxicam from Piroxicam

The final step in the synthesis of **Ampiroxicam** involves the etherification of the enolic hydroxyl group of Piroxicam. This is achieved by reacting Piroxicam with a suitable electrophile, namely ethyl 1-chloroethyl carbonate. This reaction introduces the 1-[(ethoxycarbonyl)oxy]ethyl group, thus forming the prodrug.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product, **Ampiroxicam**.

Table 1: Physicochemical Properties of Key Compounds



Compound	Chemical Formula	Molecular Weight (g/mol)	Melting Point (°C)	Solubility
Piroxicam	C15H13N3O4S	331.35	198-200	Soluble in DMSO, slightly soluble in ethanol.
Ethyl 1- chloroethyl carbonate	С₅Н9СlО₃	152.57	-	Soluble in common organic solvents.
Ampiroxicam	C20H21N3O7S	447.46	159-161	Soluble in alcohol, insoluble in acetone.[5]

Table 2: Spectroscopic Data for Ampiroxicam

Spectroscopic Technique	Key Peaks/Signals	
Mass Spectrometry (MS)	m/z: 447.11 (M ⁺)[6]	
Infrared (IR) Spectroscopy (predicted)	ν (cm ⁻¹): ~3340 (N-H stretch), ~1750 (C=O, carbonate), ~1680 (C=O, amide), ~1350 & ~1150 (SO ₂)	
¹H NMR Spectroscopy (predicted, CDCl₃)	δ (ppm): ~1.3 (t, 3H, OCH ₂ CH ₃), ~1.6 (d, 3H, OCH(CH ₃)O), ~3.4 (s, 3H, N-CH ₃), ~4.2 (q, 2H, OCH ₂ CH ₃), ~6.0 (q, 1H, OCH(CH ₃)O), ~7.0-8.5 (m, 8H, Ar-H)	
¹³ C NMR Spectroscopy (predicted, CDCl ₃)	δ (ppm): ~15 (OCH ₂ CH ₃), ~20 (OCH(CH ₃)O), ~35 (N-CH ₃), ~65 (OCH ₂ CH ₃), ~100 (OCH(CH ₃)O), ~115-155 (Ar-C), ~160 (C=O, amide), ~155 (C=O, carbonate)	

Experimental Protocols



The following are detailed experimental protocols for the key steps in the synthesis of **Ampiroxicam**.

Synthesis of Piroxicam from Saccharin (Illustrative Pathway)

This is a generalized procedure based on common synthetic routes. Specific conditions may vary.

- N-Alkylation of Saccharin: Saccharin is reacted with an alkylating agent, such as methyl
 iodide, in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g.,
 acetone) to yield N-methylsaccharin.
- Ring Opening and Rearrangement: N-methylsaccharin is treated with a strong base, such as sodium ethoxide in ethanol. This induces a rearrangement to form the sodium salt of methyl 2-(methylsulfamoyl)benzoate.
- Cyclization: The resulting ester is cyclized under acidic conditions to form 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid methyl ester 1,1-dioxide.
- Amidation: The methyl ester is then reacted with 2-aminopyridine in a high-boiling solvent such as xylene, typically with azeotropic removal of methanol, to afford Piroxicam. The product is then purified by recrystallization.

Synthesis of Ethyl 1-chloroethyl carbonate

- To a solution of ethanol (1.0 eq) and pyridine (1.1 eq) in dichloromethane, cooled to 0 °C, is added 1-chloroethyl chloroformate (1.0 eq) dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred overnight.
- The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield ethyl 1-chloroethyl carbonate as an oil.

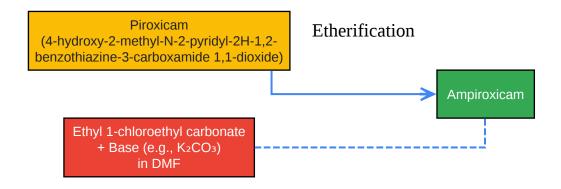
Synthesis of Ampiroxicam from Piroxicam



- Piroxicam (1.0 eq) is dissolved in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
- A non-nucleophilic base, such as potassium carbonate or triethylamine (1.2 eq), is added to the solution.
- Ethyl 1-chloroethyl carbonate (1.1 eq) is added dropwise to the reaction mixture at room temperature.
- The reaction is stirred at room temperature for 12-24 hours and monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is poured into water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
- The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford **Ampiroxicam** as a solid.

Mandatory Visualization

The following diagram illustrates the synthesis pathway of **Ampiroxicam** from Piroxicam.



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Caption: Synthesis of Ampiroxicam from Piroxicam.



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